4-Amidinopyridinium chloride
Description
Properties
IUPAC Name |
[amino(pyridin-4-yl)methylidene]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=[NH2+])N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4 Amidinopyridinium Chloride
Established Synthetic Pathways to 4-Amidinopyridinium Chloride
The preparation of this compound has been predominantly achieved through well-established methodologies, with the Pinner reaction being the most prominent. However, ongoing research continues to explore alternative routes and optimizations to improve yield, purity, and process safety.
Synthesis from 4-Cyanopyridine (B195900) Precursors
The most widely employed and classical method for synthesizing this compound is the Pinner reaction, which utilizes 4-cyanopyridine as the starting material. wikipedia.org This reaction proceeds in two main steps. First, 4-cyanopyridine is treated with an anhydrous alcohol, typically ethanol (B145695), in the presence of dry hydrogen chloride gas. This acid-catalyzed addition of the alcohol to the nitrile group forms an intermediate imino ester hydrochloride, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org
The second step involves the aminolysis of the Pinner salt. The intermediate is not typically isolated and is reacted directly with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org In the case of this compound synthesis, treatment with ammonia leads to the formation of the final product. Low temperatures are often maintained during the reaction to prevent the thermodynamically unstable imidium chloride salt from eliminating to an amide and alkyl chloride. wikipedia.org
Formation of the Pinner Salt: 4-Cyanopyridine reacts with ethanol and hydrogen chloride to form ethyl 4-pyridimidate hydrochloride.
Ammonolysis: The Pinner salt then reacts with ammonia to produce this compound.
This method is highly effective and provides good yields of the target compound.
Other Synthetic Routes and Optimizations
While the Pinner reaction remains the primary synthetic route, researchers have explored modifications and alternative pathways to address some of its limitations, such as the use of hazardous gaseous hydrogen chloride.
One area of optimization focuses on the generation of hydrogen chloride in situ. For instance, the use of trimethylsilyl (B98337) chloride (TMSCl) in an alcohol solvent can produce HCl in a more controlled manner, avoiding the handling of corrosive gas. nih.gov Lewis acids, such as trimethylsilyl triflate, have also been employed to promote the Pinner reaction under milder conditions. nih.gov
Alternative solvents have also been investigated to improve the reaction's environmental footprint and simplify product isolation. Cyclopentyl methyl ether (CPME) has been reported as a greener alternative to traditional solvents, allowing for direct isolation of the Pinner salt by filtration. researchgate.net
Furthermore, methods for the synthesis of the precursor, 4-cyanopyridine, have been optimized. A common industrial method involves the ammoxidation of 4-picoline, where 4-picoline is reacted with ammonia and air over a catalyst at high temperatures. google.comsemanticscholar.org
Design and Synthesis of 4-Amidinopyridinium Derivatives and Analogs
The structural versatility of the 4-amidinopyridinium scaffold allows for the design and synthesis of a wide range of derivatives and analogs with tailored properties. Modifications can be introduced at the pyridine (B92270) ring or the amidine moiety.
Strategies for Functionalization of the Pyridine Ring
Functionalization of the pyridine ring in 4-amidinopyridinium derivatives can be achieved by starting with a pre-functionalized pyridine precursor or by direct modification of the pyridine ring.
A common strategy involves the synthesis of substituted 4-cyanopyridines, which can then be converted to the corresponding amidines via the Pinner reaction. This allows for the introduction of various substituents at different positions of the pyridine ring. For example, starting with a substituted 4-chloropyridine, a cyano group can be introduced, followed by the Pinner reaction to yield a substituted this compound.
Direct functionalization of the pyridine ring can be more challenging due to the electron-deficient nature of the ring. However, methods such as nucleophilic aromatic substitution on activated pyridines can be employed. nih.gov For instance, N-amination of a pyridine derivative can activate the ring towards nucleophilic attack, allowing for the introduction of various functional groups. nih.gov
Modification of the Amidine Moiety
The amidine group itself can be modified to create a diverse library of 4-amidinopyridinium analogs. This is typically achieved during the ammonolysis step of the Pinner reaction by using a primary or secondary amine instead of ammonia. This results in the formation of N-substituted or N,N-disubstituted amidinium salts.
The general reaction is as follows:
Pinner Salt + R-NH₂ → N-substituted this compound
Pinner Salt + R₂NH → N,N-disubstituted this compound
This approach allows for the introduction of a wide variety of alkyl and aryl groups onto the amidine nitrogen atoms, enabling the fine-tuning of the molecule's steric and electronic properties. nih.gov
Green Chemistry Approaches in 4-Amidinopyridinium Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound and its derivatives, green chemistry principles are being applied to various aspects of the synthesis.
As mentioned earlier, the use of greener solvents like cyclopentyl methyl ether (CPME) in the Pinner reaction is a significant step towards a more sustainable process. researchgate.net Additionally, catalyst development for the synthesis of the 4-cyanopyridine precursor is an area of active research, with the aim of using more efficient and environmentally benign catalysts for the ammoxidation of 4-picoline. google.com
Solvent-free reaction conditions are another key aspect of green chemistry. While not yet widely reported for this compound specifically, solvent-free methods for the synthesis of amidines in general have been developed and could potentially be adapted. dntb.gov.ua
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Single-Crystal X-ray Diffraction (SC-XRD) Analysis of 4-Amidinopyridinium Salts
Determination of Crystallographic Parameters and Space Group
The crystallographic parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal. For instance, the related compound, 4-cyanopyridinium chloride, crystallizes in the triclinic system with the space group P1̅. researchgate.net This space group is centrosymmetric. The unit cell parameters for this analogue are a = 6.6166 (2) Å, b = 7.3113 (3) Å, and c = 7.3784 (3) Å, with angles α = 64.994 (1)°, β = 79.432 (1)°, and γ = 88.991 (1)°. researchgate.net It is plausible that 4-amidinopyridinium chloride could crystallize in a similar low-symmetry space group, influenced by the hydrogen bonding capabilities of the amidinium group and the chloride anion.
| Crystallographic Parameter | Example Value (4-Cyanopyridinium chloride) researchgate.net |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 6.6166 (2) |
| b (Å) | 7.3113 (3) |
| c (Å) | 7.3784 (3) |
| α (°) | 64.994 (1) |
| β (°) | 79.432 (1) |
| γ (°) | 88.991 (1) |
| V (ų) | 316.51 (2) |
| Z | 2 |
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Detailed analysis of the internal geometry of the 4-amidinopyridinium cation would reveal key structural features. In the related 4-aminopyridinium (B8673708) cation, the C-N bond length of the amino group is typically around 1.35 Å, indicating some degree of double bond character due to resonance with the pyridinium (B92312) ring. The bond lengths and angles within the pyridinium ring are expected to be slightly distorted from those of pyridine (B92270) itself, reflecting the influence of the electron-withdrawing amidinium substituent and protonation at the ring nitrogen. For example, in 4-aminopyridinium thiocyanate, the C-C bond lengths within the ring vary, and the internal C-N-C bond angle of the pyridine ring is affected by hydrogen bonding interactions. nih.gov The C-N bond lengths of the amidinium group are expected to be intermediate between single and double bond lengths, reflecting delocalization of the positive charge.
Investigation of Molecular Conformations and Isomerism in 4-Amidinopyridinium Species
The planarity of the pyridinium ring is a key conformational feature. The amidinium group, C(NH2)2, is also expected to be largely planar. The primary conformational variable for the 4-amidinopyridinium cation would be the torsion angle between the plane of the pyridinium ring and the plane of the amidinium group. Due to resonance stabilization, a coplanar or near-coplanar arrangement is anticipated, which would maximize π-orbital overlap between the two groups. Different conformations can be observed in salts with the same cation but different anions or hydration levels, as seen in salts of nitrofurantoin (B1679001) with 4-aminopyridine (B3432731). researchgate.net
Characterization of Whole-Molecule and Anionic Disorder in Crystal Structures
In some crystal structures of pyridinium salts, disorder can be observed. This is where a molecule or ion occupies multiple positions within the crystal lattice. For example, in the structure of 4-(dimethylamino)pyridinium (B8497252) tribromide, both the cation and the anion exhibit whole-molecule disorder about a crystallographic twofold rotation axis. Such disorder can be modeled during crystallographic refinement by assigning partial occupancies to the disordered atoms. The presence and nature of any disorder in the crystal structure of this compound would depend on the symmetry of the packing and the specific intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H and ¹³C NMR Spectroscopic Characterization
While specific NMR data for this compound is not available, the expected chemical shifts can be predicted based on the known spectra of similar compounds, such as 4-aminopyridinium salts and other substituted pyridines. nih.govresearchgate.netchemicalbook.com
¹H NMR: The protonated nitrogen in the pyridinium ring leads to a significant downfield shift for the ring protons compared to neutral pyridine. The protons on the carbons adjacent to the ring nitrogen (positions 2 and 6) would be the most deshielded, appearing as a doublet. The protons on the carbons adjacent to the amidinium group (positions 3 and 5) would appear as another doublet at a slightly upfield position. The protons of the amidinium group itself (-C(NH2)2) would likely appear as a broad singlet due to exchange with the solvent and quadrupole broadening from the nitrogen atoms.
¹³C NMR: The carbon atoms in the pyridinium ring are also expected to be deshielded. The carbon atom bearing the amidinium group (C4) would be significantly affected by the substituent. The carbons adjacent to the ring nitrogen (C2 and C6) would also show a characteristic downfield shift. The carbon of the amidinium group itself would have a chemical shift typical for a carbon atom bonded to two nitrogen atoms in a resonance-stabilized system.
Expected Chemical Shift Ranges for 4-Amidinopyridinium Cation
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H2, H6 | 8.5 - 9.0 | 145 - 155 |
| H3, H5 | 7.8 - 8.3 | 120 - 130 |
| C4 | - | 150 - 160 |
| Amidinium C | - | 160 - 170 |
| Amidinium NH₂ | 7.0 - 8.0 (broad) | - |
Advanced NMR Techniques for Mechanistic Studies
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
The vibrational spectrum of the 4-amidinopyridinium cation is complex and can be best understood by considering the contributions from its two primary structural components: the pyridinium ring and the appended amidinium group. The assignments are typically based on a combination of experimental Infrared (IR) and Raman spectroscopy and theoretical density functional theory (DFT) calculations. mdpi.com
The vibrational modes of the pyridinium cation have been extensively studied. mdpi.com The substitution at the 4-position with the amidinium group will influence these modes, but the fundamental vibrations of the ring provide a basis for assignment. Similarly, the amidinium group, [–C(NH₂)₂]⁺, has characteristic vibrational modes analogous to those of the well-studied guanidinium (B1211019) cation. researchgate.netresearchgate.net These include N-H stretching, C-N stretching, and N-H bending (scissoring) vibrations.
| Frequency Range (cm⁻¹) | Assignment | Primary Structural Component |
|---|---|---|
| 3100 - 3400 | N-H stretching (symmetric and asymmetric) | Amidinium Group |
| 3000 - 3100 | C-H stretching | Pyridinium Ring |
| ~1680 | C=N asymmetric stretching | Amidinium Group |
| 1630 - 1640 | Ring stretching (ν₈ₐ) / N-H bending | Pyridinium Ring / Amidinium Group |
| ~1580 | NH₂ scissoring | Amidinium Group |
| 1500 - 1530 | Ring stretching (ν₁₉ₐ) | Pyridinium Ring |
| 1330 - 1350 | Ring stretching (ν₁₄) | Pyridinium Ring |
| 1200 - 1220 | C-H in-plane bending (ν₉ₐ) | Pyridinium Ring |
| ~1016 | Ring breathing mode (ν₁) | Pyridinium Ring |
| 950 - 1000 | C-H out-of-plane bending (ν₁₇b') | Pyridinium Ring |
| 700 - 800 | Ring out-of-plane bending (ν₄') | Pyridinium Ring |
Note: The frequencies are approximate and can shift based on the molecular environment and intermolecular interactions.
The vibrational frequencies of the 4-amidinopyridinium cation are sensitive to its local environment. Intermolecular interactions, such as hydrogen bonding and crystal packing forces, can induce significant shifts in the observed IR and Raman bands. mdpi.com Analyzing these spectral shifts provides valuable insight into the nature and strength of these interactions.
For the pyridinium cation component, studies have shown that certain vibrational modes are particularly sensitive to changes in the crystalline environment. mdpi.com For example, a transition from a simple pyridinium halide salt to a more complex perovskite structure causes strong shifts in out-of-plane bending modes like ν₁₇b' (from ~993 cm⁻¹ down to ~969 cm⁻¹) and ν₄'. mdpi.com These shifts indicate a change in the forces exerted on the cation by its surroundings.
Furthermore, hydrogen bonding involving the N-H groups of both the pyridinium ring and the amidinium substituent plays a crucial role. The formation of strong hydrogen bonds typically leads to a red-shift (lowering of frequency) and broadening of the N-H stretching bands. Conversely, the corresponding N-H bending modes may experience a blue-shift (increase in frequency). Cation-anion interactions in the solid state can also lead to the splitting of degenerate vibrational modes, a result of local symmetry breaking. nih.gov Therefore, detailed analysis of the vibrational spectra can elucidate the complex network of non-covalent interactions governing the supramolecular structure.
Other Spectroscopic and Diffraction Techniques for 4-Amidinopyridinium Compounds
The comprehensive characterization of 4-amidinopyridinium compounds relies on a suite of advanced analytical techniques that probe their electronic, structural, and morphological properties at different scales. Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, methods such as Ultraviolet-Visible (UV-Vis) spectroscopy, Powder X-ray Diffraction (PXRD), High-Resolution Transmission Electron Microscopy (HRTEM), and X-ray Photoelectron Spectroscopy (XPS) provide critical insights into the material's behavior, from its fundamental electronic transitions to its bulk crystalline nature and surface chemistry.
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of 4-amidinopyridinium compounds. The technique measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and conjugated systems like the pyridinium ring, the primary absorptions are due to π → π* and n → π* transitions.
The position and intensity of absorption bands in the UV-Vis spectrum are sensitive to the molecular structure, solvent polarity, and the presence of substituents. In this compound, the pyridinium ring and the amidino group constitute a conjugated system. The spectrum is expected to show strong absorption bands characteristic of the π → π* transitions within this system.
Research on related aminopyridine derivatives provides a framework for interpreting these spectra. For instance, studies on metal complexes involving aminopyridine ligands utilize UV-Vis spectroscopy to monitor complex formation and degradation. ekb.eg Furthermore, the optical band gap (Eg), a key parameter for semiconductor applications, can be determined from the absorption spectrum's cutoff wavelength (λcutoff). For example, the related compound 2-Amino-5-Chloropyridine tetrachloromercurate was found to have a cutoff wavelength of 348 nm, from which its optical band gap was calculated. researchgate.net This value indicates the energy required to excite an electron from the valence band to the conduction band. researchgate.net
Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for characterizing the crystalline structure of bulk materials. iosrphr.org It provides definitive information on the phase purity, crystal system, and unit cell dimensions of a solid sample. When X-rays are directed at a crystalline material, they are diffracted by the crystal lattice planes, producing a unique diffraction pattern of peaks at specific angles (2θ).
For 4-amidinopyridinium compounds, PXRD is used to confirm their crystalline nature and identify their specific crystal structure. The positions of the diffraction peaks are determined by the lattice parameters (a, b, c, α, β, γ) according to Bragg's Law, while the peak intensities are related to the arrangement of atoms within the unit cell.
Studies on coordination complexes of 4-aminopyridine demonstrate the utility of PXRD. For example, a complex of 4-aminopyridine with copper (II) nitrate (B79036) trihydrate was identified as having a hexagonal crystal system. andavancollege.ac.in Similarly, single-crystal XRD analysis, a related technique, determined that 2-aminopyridine (B139424) barium chloride belongs to the orthorhombic crystal system. imanagerpublications.com By comparing an experimental PXRD pattern to databases or patterns generated from single-crystal data, the identity and purity of the synthesized this compound can be confirmed. mdpi.com Furthermore, the average crystallite size of nanomaterials can be estimated from the broadening of the diffraction peaks using the Scherrer equation. iosrphr.orgiosrphr.org
When 4-amidinopyridinium compounds are synthesized as nanomaterials, High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for their characterization. HRTEM provides direct visualization of the material's morphology, size, and shape at the nanoscale. By transmitting a beam of electrons through an ultrathin sample, HRTEM can generate images with atomic-level resolution.
This technique allows researchers to observe the fine structural details of nanoparticles, nanotubes, or other nanostructures. For example, in the characterization of a nanostructured adduct of 4-aminopyridine copper (II) acetate (B1210297) chloride, HRTEM imaging was used to reveal its nanotube-like morphology. iosrphr.orgiosrphr.org Such analysis is crucial for understanding how synthesis conditions affect the final structure of the nanomaterial, which in turn influences its physical and chemical properties. HRTEM can also reveal information about the crystallinity and lattice fringes of individual nanoparticles, complementing the bulk data obtained from PXRD.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. nih.govnih.gov The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its chemical environment.
For this compound, XPS can be used to:
Confirm Elemental Composition: By identifying the characteristic peaks for carbon (C 1s), nitrogen (N 1s), and chlorine (Cl 2p), XPS verifies the presence of the expected elements on the material's surface.
Determine Chemical States: High-resolution scans of individual elemental peaks can be deconvoluted to identify different chemical states. For example, the N 1s spectrum could distinguish between the nitrogen atoms in the pyridinium ring and those in the amidinium group due to their different chemical environments. nih.gov Similarly, the C 1s spectrum can be resolved into components corresponding to C-C, C-N, and C=N bonds. nih.gov
Quantify Surface Stoichiometry: The relative concentrations of the surface elements can be calculated from the areas of their respective XPS peaks, providing insight into the surface stoichiometry of the compound.
This technique is particularly useful for analyzing thin films, modified surfaces, or nanomaterials where surface properties are paramount. nih.gov
Intermolecular Interactions and Supramolecular Assembly Principles
Hydrogen Bonding Networks Involving the 4-Amidinopyridinium Cation
The 4-amidinopyridinium cation possesses multiple hydrogen bond donor sites: the pyridinium (B92312) N-H group and the amidinium -NH2 groups. These sites readily interact with various acceptors, leading to the formation of extensive and often three-dimensional networks.
When co-crystallized with molecules containing hydroxyl or carboxyl groups, the 4-amidinopyridinium cation can engage in N—H···O and O—H···Cl hydrogen bonds. In the hydrated salt of a related compound, 4-amino-3,5-dichloropyridinium 3-hydroxypicolinate (B15391739) monohydrate, the crystal packing is characterized by a dense array of hydrogen bonds, including N—H···O and O—H···O interactions, which connect the cations, anions, and water molecules into a 3D network. nih.gov
Table 1: Examples of Hydrogen Bond Parameters in Related Pyridinium Salts
| Donor-H···Acceptor | Compound | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| N-H···Cl | 4-amino-3-ammoniopyridinium dichloride nih.gov | 0.86 | 2.39 | 3.2188 (17) | 163 |
| N-H···Cl | 4-amino-3-ammoniopyridinium dichloride nih.gov | 0.86 | 2.42 | 3.2672 (17) | 168 |
| N-H···N | 4-amino-3,5-dichloropyridine nih.gov | - | - | - | - |
Note: Data presented is from closely related aminopyridinium compounds to illustrate typical interaction geometries.
Interactions of the N—H···N type are significant in establishing supramolecular chains and networks, particularly in structures where other strong acceptors are absent. In the crystal structure of 4-amino-3,5-dichloropyridine, molecules are assembled through strong N—H···N hydrogen bonds, which link the amino group of one molecule to the pyridine (B92270) ring nitrogen of a neighboring molecule, forming distinct chains. nih.gov These types of interactions are a recurring motif in the solid-state structures of aminopyridines and related compounds. mdpi.com While less common, N—H···S interactions can also occur if a suitable sulfur-containing acceptor is present in the crystal lattice, functioning similarly to N—H···O bonds.
Supramolecular synthons are robust, repeating patterns of intermolecular interactions that are central to crystal engineering. The R2_2(8) motif is a particularly stable and common synthon, forming an eight-membered ring through two complementary hydrogen bonds. This motif is frequently observed in co-crystals of aminopyridines with carboxylic acids. nih.gov In these structures, the carboxylic acid's O-H group donates to the pyridine's ring nitrogen (O—H···N), while one of the amino N-H groups donates to the carbonyl oxygen (N—H···O). researchgate.net This creates a highly predictable and stable "heterosynthon" that serves as a fundamental building block for the larger supramolecular assembly. nih.govresearchgate.net The 4-amidinopyridinium cation, with its N-H donors, can readily participate in the formation of such R2_2(8) synthons with appropriate carboxylic acid partners.
Non-covalent Interactions beyond Classical Hydrogen Bonding
While strong hydrogen bonds often dominate the crystal packing, a suite of weaker non-covalent interactions plays a critical role in stabilizing the three-dimensional structure. nih.govwikipedia.org These interactions include halogen bonding and various π-interactions involving the aromatic ring of the cation.
The electron-deficient nature of the pyridinium ring makes it an excellent candidate for participating in anion–π interactions. The chloride anion can interact with the face of the aromatic ring, an interaction that can be enhanced by substituting the ring with electron-withdrawing groups. rsc.org Additionally, interactions of the C–X···π type, often referred to as halogen–π interactions, can help consolidate packing. In the crystal structure of 4-amino-3,5-dichloropyridine, such interactions are observed to interconnect supramolecular chains formed by hydrogen bonding. nih.gov C–H···π interactions, where a C-H bond from a neighboring molecule interacts with the π-face of the pyridinium ring, are also a recognized stabilizing force in aromatic systems. nih.gov
Computational Chemistry and Theoretical Studies of 4 Amidinopyridinium Chloride
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry, spectroscopic properties, and charge distribution of compounds like 4-Amidinopyridinium chloride.
Geometry optimization is a fundamental computational step to determine the lowest energy structure of a molecule. For the 4-Amidinopyridinium cation, DFT calculations are used to find the most stable arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
Table 1: Predicted Optimized Geometric Parameters for 4-Amidinopyridinium Cation (Illustrative) Note: These are representative values based on typical DFT calculations for similar structures. Actual values would depend on the specific level of theory and basis set used.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-N (Amidinium) | ~1.34 Å |
| Bond Length | C=N (Pyridinium Ring) | ~1.35 Å |
| Bond Length | C-C (Ring-Substituent) | ~1.48 Å |
| Bond Angle | N-C-N (Amidinium) | ~120° |
| Bond Angle | C-N-C (Pyridinium Ring) | ~119° |
| Dihedral Angle | N-C-C-N (Ring-Substituent) | ~0° or ~180° (indicating planarity) |
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the vibrational frequencies and normal modes of the molecule. These theoretical spectra are invaluable for interpreting experimental data. For instance, DFT has been successfully used to assign the vibrational data for pyridine (B92270) and its derivatives by calculating frequencies for both ground and excited electronic states. researchgate.netacs.org
For this compound, specific vibrational modes can be predicted. These include the stretching vibrations of the N-H bonds in the amidinium group, the C=N and C-N stretching modes of both the ring and the substituent, and the characteristic ring breathing and deformation modes of the pyridinium (B92312) core. Theoretical calculations often require the application of a scaling factor to better match experimental frequencies due to approximations in the theoretical model and the neglect of anharmonicity. researchgate.net
Table 2: Predicted Principal Vibrational Frequencies for 4-Amidinopyridinium Cation (Illustrative) Note: These are representative values. The exact frequencies are sensitive to the computational method.
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity (IR/Raman) |
|---|---|---|
| 3300-3500 | N-H stretching (Amidinium) | Strong (IR) / Medium (Raman) |
| 1640-1680 | C=N stretching (Amidinium) | Strong (IR) / Strong (Raman) |
| 1600-1630 | Pyridinium ring stretching | Medium (IR) / Strong (Raman) |
| 1450-1550 | Pyridinium ring stretching | Medium (IR) / Medium (Raman) |
| 990-1050 | Pyridinium ring breathing | Weak (IR) / Strong (Raman) |
| 700-800 | C-H out-of-plane bending | Strong (IR) / Weak (Raman) |
Understanding the distribution of electrons within a molecule is key to explaining its reactivity and intermolecular interactions. DFT is used to calculate various electronic properties, including the distribution of atomic charges. Mulliken population analysis is a common method to estimate partial atomic charges from computational chemistry calculations. wikipedia.orgq-chem.com
For the 4-Amidinopyridinium cation, the positive charge is not localized on a single atom but is delocalized across the entire molecule, primarily over the pyridinium ring and the amidinium group, due to resonance. The nitrogen atom in the pyridinium ring and the nitrogen atoms of the amidinium group are expected to carry a significant portion of the positive charge, while the carbon atoms will have varying charges based on their position. Theoretical calculations on substituted pyridines have shown that substituents significantly affect the charge on the ring's nitrogen and adjacent carbon atoms. rdd.edu.iq This charge distribution influences how the cation interacts with its counter-ion (Cl⁻) and solvent molecules.
Table 3: Predicted Mulliken Atomic Charges for 4-Amidinopyridinium Cation (Illustrative) Note: Values are hypothetical and serve to illustrate expected trends from DFT calculations.
| Atom | Position | Predicted Mulliken Charge (a.u.) |
|---|---|---|
| N1 | Pyridinium Ring | -0.45 |
| C2, C6 | Pyridinium Ring (ortho to N) | +0.20 |
| C3, C5 | Pyridinium Ring (meta to N) | -0.10 |
| C4 | Pyridinium Ring (para to N) | +0.15 |
| C7 | Amidinium Carbon | +0.50 |
| N2, N3 | Amidinium Nitrogens | -0.60 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of molecular interactions, solvation, and conformational changes in a condensed phase.
For this compound, MD simulations can be performed to understand its behavior in solution, such as water. These simulations would reveal how water molecules arrange themselves around the cation and the chloride anion, forming hydration shells. The strength and lifetime of hydrogen bonds between the amidinium N-H groups and water molecules or the chloride ion can be quantified. Such simulations have been successfully applied to study pyridinium-based ionic liquids, providing reliable information on their structure and transport properties. arxiv.orgbath.ac.uk
MD simulations can also elucidate the interactions of this compound with other molecules, such as proteins. Studies involving Candida rugosa lipase (B570770) in the presence of pyridinium-based ionic liquids have shown that these salts can stabilize the protein structure. scientific.netnih.gov The simulations revealed that the anion component of the ionic liquid interacts strongly with residues on the protein surface. scientific.net Similarly, MD could predict how this compound might bind to a biological target, assessing the stability of the protein-ligand complex over time. mdpi.com
Theoretical Modeling of Charge Transfer and Defect Passivation Mechanisms in Materials
The electronic properties of the 4-Amidinopyridinium cation make it a candidate for applications in materials science, particularly in optoelectronics. Theoretical modeling is crucial for understanding the mechanisms behind these applications, such as charge transfer and defect passivation.
Pyridinium salts and other pyridine derivatives have been identified as effective agents for passivating defects in perovskite solar cells. acs.orgtue.nl Defects, such as uncoordinated lead ions (Pb²⁺) on the perovskite surface, can act as recombination centers, reducing the efficiency of the solar cell. DFT calculations have shown that the nitrogen atoms in pyridine derivatives, possessing lone pairs of electrons, can coordinate with these Pb²⁺ ions. acs.orgtue.nl This interaction, a form of Lewis acid-base chemistry, neutralizes the defect.
For 4-Amidinopyridinium, both the pyridinium nitrogen and the two nitrogens of the amidinium group can act as Lewis bases, potentially forming strong, bidentate or bridging interactions with surface defects. Theoretical modeling can calculate the binding energy of the cation to the perovskite surface and analyze the resulting charge transfer. This charge transfer from the passivating molecule to the material can alter the electronic properties at the surface, which is crucial for device performance. rsc.org Furthermore, studies on charge-transfer complexes involving pyridinium salts show they can act as efficient electron acceptors, a property that can be modeled and verified computationally. researchgate.net
Computational Approaches for Structure-Activity Relationship (SAR) Studies in Ligand Design (excluding clinical data)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. nih.gov This method is a cornerstone of modern ligand design, as it allows for the prediction of the activity of novel compounds before they are synthesized.
In a hypothetical SAR study of 4-Amidinopyridinium derivatives as potential enzyme inhibitors, computational methods would first be used to calculate a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure and properties.
Electronic Descriptors: Calculated using DFT, these include HOMO/LUMO energies, electrostatic potential, and atomic charges. They describe the molecule's ability to participate in electronic interactions.
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices.
Lipophilic Descriptors: These quantify the molecule's hydrophobicity (e.g., logP), which is crucial for membrane permeability and binding to hydrophobic pockets in proteins.
Once these descriptors are calculated for a series of compounds with known activities, statistical methods like multiple linear regression or machine learning algorithms are used to build a QSAR model. This model provides an equation that relates the descriptors to the activity. The resulting model can then be used to predict the activity of new, designed derivatives, guiding synthetic efforts toward more potent compounds. ymerdigital.com The contour maps generated from 3D-QSAR models can visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing direct insights for ligand optimization. nih.gov
Table 4: Representative Molecular Descriptors for a Hypothetical QSAR Study (Illustrative)
| Compound | Activity (pIC₅₀) | LogP (Lipophilicity) | HOMO Energy (eV) | Molecular Volume (ų) |
|---|---|---|---|---|
| Derivative 1 | 5.2 | 1.1 | -8.5 | 150 |
| Derivative 2 | 5.8 | 1.5 | -8.2 | 165 |
| Derivative 3 | 4.9 | 0.8 | -8.9 | 145 |
| Derivative 4 | 6.1 | 1.4 | -8.1 | 170 |
Applications in Advanced Materials Science
Proton Conductive Materials
Proton-conductive materials are essential components in various electrochemical devices, including fuel cells and sensors. The development of novel solid-state proton conductors is a key area of research, aimed at overcoming the limitations of liquid electrolytes. The incorporation of proton-donating species into stable host matrices is a common strategy to create such materials.
Intercalation Chemistry of 4-Amidinopyridinium Chloride with Layered Materials (e.g., Kaolinite)
Layered materials, such as the clay mineral kaolinite (B1170537), possess a structure of stacked aluminosilicate (B74896) sheets. The space between these layers, known as the interlayer gallery, can host guest molecules through a process called intercalation. This process can modify the material's properties, including its ionic conductivity.
While direct studies detailing the intercalation of this compound into kaolinite are not extensively documented, the principles of intercalation chemistry allow for a clear projection of the expected mechanism. The process typically involves the displacement of water molecules residing in the interlayer gallery by the guest molecule. Cationic species like the 4-amidinopyridinium ion could be driven into the interlayer space through ion exchange or electrostatic interactions with the negatively charged sites on the kaolinite layers.
Once intercalated, the amidinium and pyridinium (B92312) groups would likely form hydrogen bonds with the oxygen-rich surface of the aluminosilicate sheets. This interaction would anchor the molecule within the layered structure, potentially expanding the interlayer spacing and creating new pathways for ion transport. The success of such intercalation often depends on factors like the size of the guest molecule and the strength of its interaction with the host lattice. For instance, research on similar layered materials has shown successful intercalation with compounds like dimethyl sulfoxide (B87167) and potassium acetate (B1210297). hgxx.org
Investigation of Proton Conduction Mechanisms and Properties in Composites
In composite materials, proton conduction generally occurs through two primary mechanisms: the Grotthuss mechanism (proton hopping along a hydrogen-bonded network) and the Vehicle mechanism (diffusion of protonated species like H₃O⁺). The efficiency of these mechanisms is highly dependent on the presence of proton donors, proton acceptors, and a continuous network for transport.
When incorporated into a polymer or ceramic composite, this compound can serve as an effective proton donor. The dissociation of the chloride salt can release the 4-amidinopyridinium cation and H⁺ ions, increasing the concentration of mobile charge carriers. mdpi.com The amidinium group (-C(NH₂)₂⁺) is particularly adept at donating protons and forming the extensive hydrogen-bond networks necessary for the Grotthuss mechanism to be effective.
Table 1: Potential Effects of this compound on Proton Conduction in Composites
| Property | Effect of APCl Incorporation | Underlying Mechanism |
| Charge Carrier Concentration | Increase | Dissociation of the salt provides mobile H⁺ ions and the 4-amidinopyridinium cation. mdpi.com |
| Proton Mobility | Potential Increase | Formation of hydrogen-bonded networks via amidinium groups facilitates proton hopping (Grotthuss mechanism). |
| Conductivity Pathway | Creation of Pathways | Intercalation into layered materials or dispersion in polymers creates new channels for ion transport. |
| Activation Energy | Potential Decrease | A well-defined conduction pathway can lower the energy barrier for proton movement. researchgate.net |
Optoelectronic Materials: Perovskite Solar Cells (PSCs)
In the field of photovoltaics, organic-inorganic halide perovskites have emerged as highly promising materials due to their exceptional optoelectronic properties. However, defects within the polycrystalline perovskite films can lead to performance losses and instability. Chemical passivation using additives is a critical strategy to mitigate these issues.
Role of this compound (APCl) in Defect Passivation Strategies
Polycrystalline perovskite films inherently contain a high density of defects, particularly at grain boundaries and on the film surface. These defects, such as halide vacancies (missing I⁻ ions) and uncoordinated lead ions (Pb²⁺), act as traps for charge carriers, leading to non-radiative recombination and a reduction in device efficiency. nih.govrsc.org
This compound is a multifunctional passivation agent. Its constituent parts can interact with different types of defects:
Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, acting as a Lewis base. This allows it to coordinate with under-coordinated Pb²⁺ ions, which are Lewis acids, effectively neutralizing these electron traps. researchgate.net
Amidinium Group: The N-H bonds in the amidinium group can form strong hydrogen bonds with halide ions (e.g., I⁻) in the perovskite lattice. This interaction can passivate halide vacancies and stabilize the crystal structure.
Chloride Ion: The Cl⁻ ion can itself occupy iodide vacancy sites, directly healing a common point defect and contributing to improved lattice quality. nih.gov
By addressing both cationic (Pb²⁺) and anionic (halide vacancy) defects, APCl can significantly reduce the trap density within the perovskite film, thereby suppressing non-radiative recombination. nih.gov
Impact on Film Morphology and Crystallization Dynamics
The morphology of the perovskite film—including its grain size, uniformity, and crystallinity—is crucial for efficient charge transport. The rapid crystallization of perovskites during fabrication often leads to the formation of small, disordered grains with numerous grain boundaries that hinder charge carrier movement. nih.gov
Additives like this compound can play a vital role in modulating the crystallization process. bohrium.com The interaction of the APCl molecule with the perovskite precursors (e.g., lead iodide) in solution can slow down the rapid crystal formation. nih.gov This controlled crystallization allows for the growth of larger, more oriented crystal grains. A film with larger grains has fewer grain boundaries, which reduces the number of defect sites and improves pathways for charge carriers to be extracted efficiently. The presence of chloride ions is known to enhance crystal formation and lead to improved film morphology. bohrium.com
Table 2: Influence of Amidinium-based Additives on Perovskite Film Properties
| Film Characteristic | Without Additive | With Additive (e.g., APCl) | Significance |
| Grain Size | Small, non-uniform | Larger, more uniform nih.gov | Reduces grain boundary density, minimizing charge traps. |
| Crystallinity | Lower, more disordered | Higher, improved orientation bohrium.com | Enhances charge carrier mobility and reduces defects. |
| Surface Coverage | Potential for pinholes | Smoother, more complete | Prevents short-circuiting and improves device reliability. |
| Defect Density | High | Significantly reduced researchgate.net | Suppresses non-radiative recombination. |
Enhancement of Charge Carrier Dynamics and Optoelectronic Performance
The improvements in defect passivation and film morphology directly translate into enhanced charge carrier dynamics and superior device performance. researchgate.net By minimizing defect-related trap states, the non-radiative recombination of photogenerated electrons and holes is significantly suppressed. ntu.edu.sg
This leads to several key improvements in optoelectronic properties:
Increased Carrier Lifetime: With fewer traps, charge carriers survive longer before recombining, increasing the probability of their successful extraction at the electrodes.
Reduced Recombination Losses: The passivation of defects directly lowers the rate of charge recombination, which is a major loss mechanism in solar cells.
These enhancements in charge dynamics lead to measurable improvements in the key performance metrics of perovskite solar cells.
Table 3: Impact of Defect Passivation on Perovskite Solar Cell Performance Parameters
| Parameter | Description | Enhancement by APCl |
| Power Conversion Efficiency (PCE) | Overall device efficiency. | Increased |
| Open-Circuit Voltage (V_OC) | Maximum voltage at zero current. | Increased due to suppressed non-radiative recombination. researchgate.net |
| Short-Circuit Current Density (J_SC) | Maximum current at zero voltage. | Increased due to improved charge extraction and transport. |
| Fill Factor (FF) | Ratio of maximum power to V_OC x J_SC. | Increased due to reduced series resistance and charge recombination. |
| Device Stability | Performance retention over time. | Improved by passivating defect sites that initiate degradation. researchgate.net |
Nanostructured Materials
Synthesis and Characterization of Nanostructured Adducts (e.g., with Copper(II) Acetate)
Further research would be required to investigate the potential for forming such adducts and to characterize their properties.
Role in Biochemical and Catalytic Research Methodologies
Enzyme Interaction and Inhibition Mechanism Studies (Methodological Focus)
The structural features of 4-amidinopyridinium derivatives, particularly the positively charged amidinium group, make them effective mimics of arginine and lysine (B10760008) side chains. This characteristic allows them to interact with the active sites of various enzymes, particularly serine proteases, making them valuable probes for studying enzyme-inhibitor binding and elucidating inhibition pathways.
Investigation of Enzyme-Inhibitor Binding Interactions with 4-Amidinopyridinium Derivatives
Research has demonstrated that 4-amidinopyridine serves as a notable ligand for the enzyme trypsin. The amidine group of 4-amidinopyridine is capable of forming a salt bridge with the aspartate residue (Asp189) located in the S1 specificity pocket of the trypsin active site, a characteristic interaction for many trypsin inhibitors. This binding event has been effectively studied using advanced Nuclear Magnetic Resonance (NMR) techniques, which allow for the detailed characterization of the protein-ligand interactions at the molecular level.
The interaction between 4-amidinopyridine and trypsin is a prime example of how this compound can be utilized to probe enzyme active sites. The specificity of this interaction allows researchers to use 4-amidinopyridine as a scaffold for designing more complex and potent enzyme inhibitors. By modifying the pyridine (B92270) ring or the amidine group, researchers can systematically explore the structure-activity relationships that govern inhibitor binding and selectivity.
Derivatives of 4-aminopyridine (B3432731) have also been synthesized and evaluated as inhibitors of other enzymes, such as tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT), which are implicated in various pathological conditions. Molecular docking studies of these derivatives have provided insights into their binding interactions within the respective enzyme pockets.
Mechanistic Elucidation of Enzyme Inhibition Pathways
The study of 4-amidinopyridinium derivatives as enzyme inhibitors contributes to the broader understanding of enzyme inhibition mechanisms. For instance, the interaction of a diphenyl N-(benzyloxycarbonyl)aminomethanephosphonate with trypsin and thrombin has been elucidated through X-ray crystallography. These studies revealed that the inhibitor forms a covalent bond with the active site serine residue of the enzyme. The p-amidinophenyl moiety of the inhibitor binds within the primary specificity pocket of trypsin, interacting with Asp189. This detailed structural information provides a clear mechanistic snapshot of how this class of inhibitors functions, by physically blocking the active site and preventing substrate binding and catalysis.
By serving as a competitive inhibitor, 4-amidinopyridine can be used in kinetic studies to determine the binding affinities (Ki values) of other potential inhibitors. Through competition assays, researchers can rank the potency of new drug candidates and gain a deeper understanding of the forces driving ligand binding.
In Vitro Evaluation of Enzyme Modulation (e.g., Cytochrome P450 Enzymes)
The potential for drug-drug interactions is a critical aspect of pharmaceutical research, and the cytochrome P450 (CYP450) family of enzymes plays a central role in drug metabolism. In vitro studies have been conducted to evaluate the effects of 4-aminopyridine, a related compound, on various CYP450 enzymes.
In these studies, pooled human liver microsomes were used to assess the direct and time-dependent inhibition of several CYP450 isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5. The results indicated that 4-aminopyridine did not significantly inhibit most of these enzymes at concentrations up to 100 times the mean therapeutic plasma concentration. A minor inhibition of CYP2E1 was observed at the highest tested concentration (30 μM), with an estimated IC50 value of 125 μM. Furthermore, 4-aminopyridine showed little to no induction of the expression of key CYP450 enzymes in primary human hepatocyte cultures.
These findings suggest a low potential for clinically relevant drug-drug interactions mediated by the inhibition or induction of major CYP450 enzymes by 4-aminopyridine.
In Vitro Effects of 4-Aminopyridine on Human CYP Enzymes
| CYP Isoform | Direct Inhibition | Time-Dependent Inhibition | Induction |
|---|---|---|---|
| CYP1A2 | No significant inhibition | Not observed | Little to no effect |
| CYP2A6 | No significant inhibition | Not observed | Not evaluated |
| CYP2B6 | No significant inhibition | Not observed | Little to no effect |
| CYP2C8 | No significant inhibition | Not observed | Not evaluated |
| CYP2C9 | No significant inhibition | Not observed | Little to no effect |
| CYP2C19 | No significant inhibition | Not observed | Little to no effect |
| CYP2D6 | No significant inhibition | Not observed | Not evaluated (non-inducible) |
| CYP2E1 | Minor inhibition at high concentrations (IC50 ~125 μM) | Not observed | Little to no effect |
| CYP3A4/5 | No significant inhibition | Not observed | Little to no effect |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Biomolecular Interactions
The unique properties of 4-amidinopyridine have been harnessed in the development of advanced NMR techniques for studying biomolecular interactions with high sensitivity.
Application of SABRE for Sensitive Detection of Protein-Ligand Binding
Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signals of small molecules. nih.gov This method has been successfully applied to 4-amidinopyridine to sensitively detect its binding to proteins. The technique involves the transfer of polarization from parahydrogen to the target molecule via an iridium catalyst. The hyperpolarized 4-amidinopyridine can then be used to probe protein-ligand interactions at concentrations much lower than those required for conventional NMR experiments. nih.gov
The binding of hyperpolarized 4-amidinopyridine to a protein like trypsin can be detected by changes in its NMR parameters, such as the transverse relaxation rate (R2). nih.gov When the small, hyperpolarized ligand binds to the much larger protein, its R2 relaxation rate increases significantly, leading to a decrease in the observed NMR signal. nih.gov This change in signal intensity serves as a sensitive indicator of binding.
This SABRE-based approach allows for the rapid screening of compound libraries for potential protein binders. By monitoring the signal of a hyperpolarized reporter ligand like 4-amidinopyridine in the presence of a target protein and a test compound, one can determine if the test compound competes for the same binding site.
Development of 4-Amidinopyridine as a Hyperpolarized Reporter Ligand for Biophysical Studies
4-amidinopyridine has been specifically designed and utilized as a hyperpolarized reporter ligand for biophysical studies. nih.govacs.org Its ability to be hyperpolarized by SABRE and its known interaction with specific proteins, such as trypsin, make it an ideal tool for this purpose. As a reporter ligand, it can be used to determine the dissociation constants (KD) of other, non-hyperpolarizable ligands that compete for the same binding site on the target protein. acs.org
The methodology involves measuring the R2 relaxation rate of the hyperpolarized 4-amidinopyridine in the presence of the target protein and varying concentrations of a competing ligand. The change in the R2 rate is proportional to the amount of 4-amidinopyridine displaced by the competitor, allowing for the calculation of the competitor's KD. This approach significantly expands the utility of SABRE-NMR in drug discovery and biophysical chemistry, as it is not limited to studying ligands that can be directly hyperpolarized.
The use of 4-amidinopyridine as a hyperpolarized reporter ligand offers several advantages, including increased sensitivity, reduced sample consumption, and the ability to study a wider range of ligand-protein interactions. acs.org
Application of 4-Amidinopyridine in SABRE-NMR Studies
| Parameter | Observation | Significance |
|---|---|---|
| Signal Enhancement | Significant increase in NMR signal intensity of 4-amidinopyridine. nih.gov | Allows for detection at low concentrations, increasing sensitivity. nih.govacs.org |
| R2 Relaxation Rate | Increases upon binding of hyperpolarized 4-amidinopyridine to a target protein. nih.gov | Provides a direct measure of ligand binding. nih.gov |
| Dissociation Constant (KD) | Can be determined for competing, non-hyperpolarizable ligands. acs.org | Enables quantitative characterization of protein-ligand interactions. acs.org |
Exploration in Ligand Design for Coordination Chemistry and Catalysis
Synthesis of 4-Amidinopyridine and Related Amidine-Based Ligands for Metal Complexes
Table 1: Common Synthetic Methods for Amidine-Based Ligands
| Method | Starting Materials | Key Reagents | Intermediate | Product | Ref. |
| Pinner Reaction | Nitrile (e.g., 4-Cyanopyridine), Alcohol | Anhydrous HCl | Imino ester salt (Pinner Salt) | Amidine | wikipedia.org, organic-chemistry.org |
| Base-Catalyzed Addition | Nitrile, Amine | Strong Base (e.g., organolithium) | Amidinate anion | Amidine (after workup) | wikipedia.org |
| From Amides | Amide | Meerwein reagents, Diazo-compounds | - | Imidate, then Amidine | nih.gov |
Beyond the classical Pinner reaction, other methodologies for synthesizing amidine functionalities have been developed, which can be applied to create a diverse range of related ligands for metal complexes. These include base-catalyzed additions of amines to nitriles, which can be complementary to the acid-catalyzed Pinner route, particularly for electron-poor nitriles. wikipedia.org The synthesis of metal complexes typically involves the reaction of the pre-formed 4-amidinopyridine ligand with a suitable metal salt, such as a metal chloride or acetate (B1210297), often in an alcoholic solvent under reflux. ekb.egnih.gov The modular nature of these synthetic approaches allows for the creation of a wide variety of amidine-based ligands with tailored electronic and steric properties for specific applications in coordination chemistry and catalysis.
Coordination Modes and Geometries in Various Metal Environments (e.g., Zinc(II), Tin(IV), Copper(II), Manganese(II), Iridium)
4-Amidinopyridine and related amidine-based ligands are versatile building blocks in coordination chemistry, capable of adopting several coordination modes. The ligand possesses multiple donor sites—the pyridine ring nitrogen and the two nitrogen atoms of the amidine group—allowing it to function as a monodentate, bidentate-chelating, or bridging ligand. This versatility leads to a rich structural chemistry with various metal ions.
Zinc(II): Zinc(II) complexes with pyridine-containing ligands commonly exhibit tetrahedral or octahedral geometries. ekb.egnih.govmdpi.com For instance, complexes with amido-pyridinate ligands have been shown to form four-coordinate, distorted tetrahedral geometries. nih.gov In some cases, the pyridine nitrogen and an amido nitrogen can coordinate to the zinc center, or the amido group can act as a bridge between two metal centers. nih.gov Depending on the stoichiometry and co-ligands, six-coordinate octahedral structures are also frequently observed. nih.govmdpi.com
Tin(IV): Tin(IV) has been shown to form complexes with pyridine-based ligands, including those derived from 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, resulting in tetrahedral geometries. nih.gov
Copper(II): Copper(II) forms a wide array of complexes with 4-aminopyridine, a close structural analog of 4-amidinopyridine. These include mononuclear complexes with trans geometry around the copper center, as well as novel tetranuclear structures where the 4-aminopyridine acts as a terminal ligand coordinated through its endocyclic (pyridine) nitrogen atom. rsc.org The coordination geometry around the copper(II) ion is often a distorted octahedron or a square pyramid. mdpi.comnih.gov
Manganese(II): Manganese(II) readily forms complexes with 4-aminopyridine and related ligands. ekb.eg Structural studies of Mn(II) complexes with N-donor ligands, such as those derived from 2-aminomethylpyridine, reveal distorted octahedral coordination spheres. researchgate.net In dinuclear complexes, bridging ligands (like halides or oxides) can mediate weak ferromagnetic or antiferromagnetic interactions between the Mn(II) centers. researchgate.netarxiv.org The geometry is highly dependent on the specific ligand set, with both mononuclear and polynuclear structures being accessible. mdpi.com
Iridium(III): Iridium(III) forms stable, typically octahedral, half-sandwich complexes with chelating iminopyridine ligands. nih.gov In these structures, of the type [(η⁵-Cp*)Ir(N^N)Cl]⁺, the iminopyridine ligand coordinates in a bidentate fashion through both the pyridine and imino nitrogen atoms. nih.gov The synthesis of such complexes often involves reacting a cyclometalated iridium(III) dimer with the desired N^N chelating ligand. nih.govrsc.org
Table 2: Coordination Geometries of Metal Complexes with Amidinopyridine and Related Ligands
| Metal Ion | Oxidation State | Typical Coordination No. | Common Geometries | Ligand Binding Mode Example | Ref. |
| Zinc(II) | +2 | 4, 6 | Distorted Tetrahedral, Octahedral | N(pyridine), N(amido) chelation | ekb.eg, nih.gov |
| Tin(IV) | +4 | 4 | Tetrahedral | N, S chelation (with related triazole) | nih.gov |
| Copper(II) | +2 | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | Monodentate via N(pyridine) | rsc.org, mdpi.com |
| Manganese(II) | +2 | 6 | Distorted Octahedral | Monodentate or Chelating | ekb.eg, researchgate.net, mdpi.com |
| Iridium(III) | +3 | 6 | Octahedral (Half-sandwich) | Bidentate N,N' chelation | nih.gov, informahealthcare.com |
Role in Catalytic Processes (e.g., as part of catalyst systems or in modifying catalytic activity)
Metal complexes incorporating 4-amidinopyridine and structurally similar aminopyridine or iminopyridine ligands have demonstrated significant utility in a range of catalytic processes. The ligand framework plays a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.
Polymerization Reactions: Group-IV metal complexes stabilized by aminopyridinato ligands have been extensively investigated as catalysts for olefin polymerization. researchgate.net These systems, when activated with co-catalysts like methylaluminoxane (B55162) (MAO), show good catalytic activities for producing high-molecular-weight polymers. researchgate.net Similarly, iron complexes featuring amine-pyridine ligands are active catalysts for the polymerization of conjugated dienes like isoprene, with the ligand's structure influencing the polymer's microstructure (e.g., cis-1,4 vs. 3,4-enchainment). mdpi.comnih.gov
Oxidation Reactions: Iron(II) complexes with bidentate α-iminopyridine ligands serve as effective catalysts for the oxidation of various substrates, including activated methylene (B1212753) groups and secondary alcohols, to form ketones using oxidants like t-BuOOH. rsc.org The substitution pattern on the ligand has been shown to strongly influence the coordination geometry of the iron center and, consequently, its catalytic performance. rsc.org Metal complexes with amino acids have also been explored as catalysts in oxidation reactions, demonstrating the broad potential of combining biological motifs with metal centers. scirp.org
Redox Catalysis: Organometallic iridium(III) complexes containing iminopyridine ligands have been shown to possess catalytic activity in biochemical redox transformations. nih.gov For example, certain half-sandwich iridium complexes can catalyze the conversion of the coenzyme NADH to NAD⁺ by functioning as a hydride acceptor, forming an iridium-hydride intermediate. nih.gov This demonstrates the potential for these complexes to act as catalysts in processes mimicking biological functions. Iridium(III) polypyridyl complexes are also widely employed as photocatalysts in organic synthesis, where their reactivity is tuned by modifying the coordinated ligands. rsc.orgchemrxiv.orgresearchgate.net
Table 3: Catalytic Applications of Metal Complexes with Amidinopyridine-Related Ligands
| Metal/Catalyst System | Type of Catalysis | Reaction Example | Role of Ligand | Ref. |
| Group-IV Metals + Aminopyridinato | Polymerization | Olefin Polymerization | Steric/electronic tuning of the active site | researchgate.net |
| Iron(II) + Amine/Iminopyridine | Polymerization | Isoprene Polymerization | Controls polymer microstructure | mdpi.com, researchgate.net, nih.gov |
| Iron(II) + α-Iminopyridine | Oxidation | Alcohol/Alkane Oxidation | Modulates coordination geometry and activity | nih.gov, rsc.org |
| Iridium(III) + Iminopyridine | Redox Catalysis | NADH Oxidation to NAD⁺ | Stabilizes metal center, facilitates hydride transfer | nih.gov |
| Nickel(II) + 4-Aminopyridine | Environmental | Catalytic degradation of organic dyes | Forms active complex for pollutant removal | ekb.eg |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Approaches and Derivatization Strategies
Future synthetic research will likely move beyond traditional methods to embrace more efficient, sustainable, and versatile strategies for creating 4-amidinopyridinium chloride and its analogs. A key focus will be the development of one-pot synthesis methods, which can reduce waste and improve efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. mdpi.com Researchers are also expected to explore solvent-free and solid-supported synthesis approaches, which are considered greener alternatives to conventional solvent-based methods. nih.gov These techniques not only minimize the use of toxic organic solvents but can also lead to higher yields and shorter reaction times. nih.gov
Furthermore, there is significant potential in creating a diverse library of 4-amidinopyridinium derivatives by modifying substituents on the pyridine (B92270) ring. This derivatization will be crucial for fine-tuning the compound's electronic, steric, and physicochemical properties for specific applications. Strategies may involve the introduction of various functional groups to modulate therapeutic properties or to create compounds with tailored characteristics for materials science. nih.gov The synthesis of novel pyridopyrimidine derivatives, for example, has shown promise in developing compounds with specific biological activities. nih.gov
| Synthetic Strategy | Key Advantages | Potential Application for 4-Amidinopyridinium Derivatives |
| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective. mdpi.com | Streamlined production of diverse 4-amidinopyridinium-based compounds. |
| Solvent-Free/Solid-Phase Synthesis | Environmentally friendly, higher yields, shorter reaction times. nih.gov | Greener manufacturing of this compound and its analogs. |
| Cyclocondensation Reactions | Access to complex heterocyclic structures. nih.gov | Creation of novel fused-ring systems incorporating the 4-amidinopyridinium scaffold. |
| Asymmetric Hydrogenation | Control over stereochemistry for chiral molecules. rsc.org | Synthesis of enantiomerically pure derivatives for applications in pharmacology. |
Application of Advanced Characterization Techniques for Complex Multi-component Systems
To fully understand the structure, function, and behavior of 4-amidinopyridinium-based systems, especially in complex environments, researchers will need to employ a suite of advanced characterization techniques. While standard methods like NMR, FTIR, and UV-Vis spectroscopy will remain fundamental for routine characterization rsc.org, more sophisticated techniques will be necessary to probe intricate multi-component systems.
Single-crystal X-ray crystallography, for instance, will be invaluable for determining the precise three-dimensional structure of 4-amidinopyridinium derivatives and their complexes. mdpi.com This information is critical for understanding structure-property relationships. For studying materials and biological interactions, techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) will provide insights into morphology and nanoscale organization. Furthermore, thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) will be essential for evaluating the thermal stability of new materials derived from this compound.
| Characterization Technique | Information Gained | Relevance to 4-Amidinopyridinium Research |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. mdpi.com | Elucidating the structure of novel derivatives and their interactions with other molecules. |
| Nuclear Magnetic Resonance (NMR) | Detailed information on molecular structure and connectivity. rsc.org | Confirming the synthesis of new compounds and studying dynamic processes. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and molecular vibrations. rsc.org | Verifying chemical transformations and studying intermolecular interactions. |
| Elemental Analysis | Determination of the elemental composition of a compound. researchgate.netjscimedcentral.com | Confirming the purity and stoichiometry of synthesized 4-amidinopyridinium salts. |
Integration with Artificial Intelligence and Machine Learning for Rational Design of 4-Amidinopyridinium-based Materials and Ligands
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new materials and ligands based on the 4-amidinopyridinium scaffold. arxiv.orgarxiv.orgnih.gov These computational tools can significantly accelerate the design-build-test-learn cycle by predicting the properties of novel compounds before they are synthesized, thus saving time and resources. nih.gov
AI agents, powered by large language models (LLMs), can be employed for inverse design, where a desired property is specified, and the AI proposes molecular structures that are likely to exhibit that property. arxiv.orgarxiv.orgresearchgate.net This approach can be used to rationally design 4-amidinopyridinium derivatives with optimized characteristics for applications ranging from drug candidates to materials for electronics. arxiv.org By leveraging data from existing scientific literature and computational simulations, ML models can identify complex structure-property relationships that may not be apparent to human researchers. arxiv.orgresearchgate.net This data-driven approach holds the promise of accelerating the discovery of next-generation materials with tailored functionalities. arxiv.orgmdpi.com
Exploration of Novel Applications in Energy Conversion, Storage, and Sustainable Technologies
The unique electronic and structural properties of pyridinium (B92312) salts suggest that this compound and its derivatives could find novel applications in the field of energy and sustainable technologies. Future research will likely explore their potential as components in various electrochemical energy storage and conversion devices. wiley-vch.de
One promising area is their use as electrocatalysts or as components of electrode materials in devices like fuel cells, batteries, and supercapacitors. nih.gov The nitrogen-rich structure of 4-amidinopyridinium compounds could be beneficial for creating porous carbon materials with enhanced properties for energy storage. nih.gov Additionally, their ionic nature makes them interesting candidates for electrolytes in batteries or as charge carriers in other electrochemical systems. Research in this area will focus on designing derivatives with high ionic conductivity, electrochemical stability, and efficiency in energy conversion processes. The development of such materials is crucial for advancing renewable energy technologies and creating more sustainable energy systems. pw.edu.plresearchgate.net
| Energy Application | Potential Role of 4-Amidinopyridinium Derivatives | Research Focus |
| Supercapacitors | Precursors for nitrogen-doped porous carbon electrodes. nih.gov | Maximizing specific surface area and electrical conductivity. |
| Batteries | Components of novel electrolytes or electrode materials. researchgate.netresearchgate.net | Enhancing ionic conductivity, stability, and energy density. |
| Fuel Cells | Electrocatalysts or membrane components. wiley-vch.deresearchgate.net | Improving catalytic activity and efficiency of energy conversion. |
Further Mechanistic Investigations in Biomolecular Recognition and Catalytic Pathways (Methodology Focus)
A deeper understanding of the fundamental mechanisms by which this compound interacts with biological targets and participates in catalytic reactions is essential for its future applications. Future research will employ a combination of experimental and computational methods to elucidate these pathways in greater detail.
In the realm of biomolecular recognition, molecular docking and molecular dynamics simulations will be used to predict and analyze the binding of 4-amidinopyridinium derivatives to specific protein targets. nih.govrsc.org These computational studies can provide insights into the key interactions that govern binding affinity and selectivity, guiding the design of more potent and specific inhibitors or modulators. Experimentally, techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the thermodynamics and kinetics of these interactions.
For catalytic applications, researchers will focus on identifying the role of the 4-amidinopyridinium moiety in catalytic cycles. nih.govrsc.org This involves using spectroscopic techniques to identify reaction intermediates and kinetic studies to determine reaction mechanisms. Computational chemistry, particularly density functional theory (DFT), will be a powerful tool for modeling reaction pathways and transition states, providing a theoretical framework to complement experimental findings.
Q & A
Q. What are the recommended methods for synthesizing 4-Amidinopyridinium chloride with high purity?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-chloropyridine with amidine derivatives under anhydrous conditions can yield the target compound. Purification via recrystallization using ethanol or acetonitrile is critical to achieve >95% purity. Analytical techniques like HPLC (C18 columns, UV detection at 254 nm) and elemental analysis should confirm purity .
Q. What safety protocols are essential when handling this compound in the laboratory?
Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store in airtight containers away from acids and oxidizing agents. In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists. Dispose of waste via approved hazardous waste channels .
Q. How can NMR spectroscopy be optimized to characterize this compound?
Use deuterated DMSO or D2O as solvents to resolve proton signals. Key peaks: pyridinium protons (δ 8.5–9.0 ppm), amidinium protons (δ 7.5–8.0 ppm). For ¹³C NMR, the pyridinium carbons appear at 140–150 ppm. Assign peaks using 2D experiments (HSQC, HMBC) to confirm connectivity .
Q. What analytical techniques are suitable for assessing the compound’s stability under varying pH conditions?
Conduct accelerated stability studies using HPLC to monitor degradation products. Adjust pH with HCl/NaOH (range 2–12) and incubate samples at 25°C and 40°C. Kinetic modeling (Arrhenius equation) predicts shelf-life. FTIR can identify pH-dependent structural changes (e.g., protonation of the amidinium group) .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in this compound structures?
SHELXL refines X-ray diffraction data by optimizing bond lengths/angles and resolving disorder. For charge-balance issues (common in ionic crystals), assign partial occupancy to counterions or solvent molecules. Use the TWIN command for twinned crystals. Validate with R-factor convergence (<5%) and residual electron density maps .
Q. What strategies address contradictions in thermodynamic data (e.g., ΔfH°) for this compound?
Re-evaluate experimental conditions (e.g., calorimetry vs. computational DFT). Cross-validate using multiple methods: combustion calorimetry for solid-state ΔfH°, gas-phase ion cyclotron resonance for proton affinity. Address discrepancies via error propagation analysis and Bayesian statistics .
Q. How does this compound interact with DNA in fluorescence-based assays?
The pyridinium moiety intercalates into DNA base pairs, while the amidinium group binds phosphate backbones via electrostatic interactions. Use ethidium bromide displacement assays (fluorescence quenching) or circular dichroism to quantify binding constants (Kd ≈ 10⁻⁶–10⁻⁵ M). Molecular dynamics simulations (AMBER force field) model binding modes .
Q. What mechanistic insights explain its role as a catalyst in Knoevenagel condensations?
The amidinium group acts as a Brønsted acid, activating carbonyl substrates via protonation. Pyridinium stabilizes enolate intermediates through π-π interactions. Kinetic studies (UV-Vis monitoring at 300 nm) reveal rate-limiting deprotonation steps. Optimize solvent polarity (e.g., DMF vs. THF) to enhance yield .
Q. How can contradictions in solubility data across literature be reconciled?
Perform controlled solubility tests (shake-flask method) in buffered solutions (pH 4–10). Account for polymorphic forms (confirmed via PXRD) and ionic strength effects. Use Hansen solubility parameters to predict solvent compatibility. Meta-analysis of literature data identifies outliers due to impurities or measurement artifacts .
Q. What advanced computational methods predict its reactivity in radical reactions?
Employ density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set to calculate bond dissociation energies (BDEs) and spin densities. Compare with experimental EPR data to validate radical intermediates. Machine learning models (e.g., random forests) correlate substituent effects with reaction rates .
Methodological Notes
- Structural Refinement : Always cross-validate SHELX outputs with PLATON checks for missed symmetry or voids .
- Safety Compliance : Align handling protocols with OSHA and ECHA guidelines, including regular fume hood airflow checks .
- Data Reproducibility : Share raw crystallographic data (CIF files) in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
